N-Tosyllysine methyl ester
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Overview
Description
N-Tosyllysine methyl ester is a chemical compound that belongs to the class of esters. It is derived from lysine, an essential amino acid, and tosyl, a sulfonyl functional group. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Tosyllysine methyl ester can be synthesized through the esterification of N-tosyllysine with methanol in the presence of an acid catalyst. One common method involves the use of trimethylchlorosilane and methanol at room temperature, which provides good to excellent yields . Another method involves the use of malonate derivatives and dibromobutane to produce key intermediates, which can then be modified to the required group at the ε-position .
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification processes using similar reagents and conditions as those used in laboratory synthesis. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Tosyllysine methyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed to produce N-tosyllysine and methanol.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used for hydrolysis.
Reduction: Reducing agents like lithium aluminum hydride are commonly used for the reduction of esters to alcohols.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium azide or potassium cyanide.
Major Products Formed
Hydrolysis: N-tosyllysine and methanol.
Reduction: N-tosyllysine alcohol.
Substitution: Various substituted derivatives of N-tosyllysine.
Scientific Research Applications
N-Tosyllysine methyl ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-Tosyllysine methyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release N-tosyllysine, which can then participate in various biochemical reactions. The tosyl group can act as a protecting group, preventing unwanted reactions during the synthesis of complex molecules .
Comparison with Similar Compounds
Similar Compounds
- N-Tosylalanine methyl ester
- N-Tosylphenylalanine methyl ester
- N-Tosylglycine methyl ester
Uniqueness
N-Tosyllysine methyl ester is unique due to the presence of the lysine residue, which contains an additional amino group. This allows for further functionalization and modification, making it a versatile building block in organic synthesis .
Properties
CAS No. |
6072-04-4 |
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Molecular Formula |
C14H22N2O4S |
Molecular Weight |
314.40 g/mol |
IUPAC Name |
methyl (2S)-6-amino-2-[(4-methylphenyl)sulfonylamino]hexanoate |
InChI |
InChI=1S/C14H22N2O4S/c1-11-6-8-12(9-7-11)21(18,19)16-13(14(17)20-2)5-3-4-10-15/h6-9,13,16H,3-5,10,15H2,1-2H3/t13-/m0/s1 |
InChI Key |
XWVNOUSQIVZZJK-ZDUSSCGKSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CCCCN)C(=O)OC |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CCCCN)C(=O)OC |
Origin of Product |
United States |
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